molecular formula C7H7F3N2O B11742534 (5-Amino-2-trifluoromethyl-pyridin-4-YL)-methanol

(5-Amino-2-trifluoromethyl-pyridin-4-YL)-methanol

Cat. No.: B11742534
M. Wt: 192.14 g/mol
InChI Key: IXJDTEGEIGPYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol: is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an amino group at the 5-position, a trifluoromethyl group at the 2-position, and a hydroxymethyl group at the 4-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 5-trifluoromethylpyridine with methanol under appropriate reaction conditions to yield the desired product . Another method involves the reaction of 5-trifluoromethylpyridine with ammonia to form the target compound .

Industrial Production Methods: Industrial production of [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as halogens, acids, or bases can be used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules. It may be used in the development of new drugs or as a tool in biochemical research.

Medicine: In medicine, [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: Industrially, the compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). It also serves as a reagent and catalyst in various organic synthesis reactions .

Mechanism of Action

The mechanism of action of [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both the amino and hydroxymethyl groups in [5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol makes it unique compared to its analogs. These functional groups provide additional sites for chemical modification, enhancing its versatility in various applications.

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

[5-amino-2-(trifluoromethyl)pyridin-4-yl]methanol

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)6-1-4(3-13)5(11)2-12-6/h1-2,13H,3,11H2

InChI Key

IXJDTEGEIGPYOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.